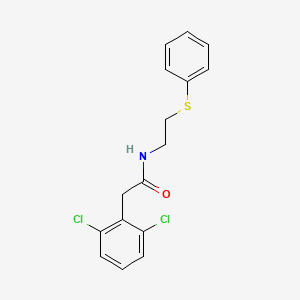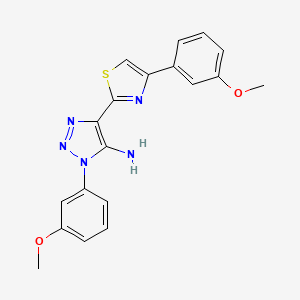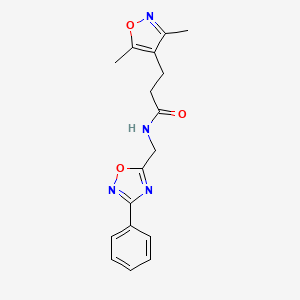![molecular formula C14H17Cl2N3 B2845904 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 256958-78-8](/img/structure/B2845904.png)
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile” is related to a class of compounds used in the development of antipsychotic drugs . It shares structural similarities with drugs like Cariprazine and Aripiprazole, which are used for the treatment of schizophrenia and bipolar disorder .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is another example .Wissenschaftliche Forschungsanwendungen
Nitration Process in Microreactors
This compound has been used in the nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . This process is key for the synthesis of the important triazolinone herbicide Sulfentrazone . The use of continuous flow microreactors improved reaction efficiency and achieved higher yields .
Synthesis of Triazole Derivatives
The compound is used in the synthesis of novel Mannich derivatives with promising antibacterial activity . Piperazine, a common structural motif found in this compound, is often incorporated into biologically active compounds through a Mannich reaction .
Pharmacological Applications
The compound has been used in the pharmacological characterization of novel triple reuptake inhibitors . These inhibitors have potential applications in the treatment of various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Analytical Tests in Early Formulation Feasibility Studies
The compound can be used to conduct analytical tests during early formulation feasibility studies . This helps in understanding the degradation impurities produced during stress studies .
Development and Validation of Analytical Methods
The compound is used in the development, validation, and transfer of analytical methods . This is crucial in ensuring the accuracy and reliability of the results obtained in scientific research.
Synthesis of Antibiotic Drugs
The piperazine ring, a component in the compound, is used in the synthesis of known antibiotic drugs like Ciprofloxacin and Ofloxacin . This highlights the compound’s importance in the pharmaceutical industry.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with dopamine receptors . These receptors play a crucial role in the nervous system, affecting mood, attention, and movement.
Mode of Action
Similar compounds have been shown to interact with their targets, such as dopamine receptors, leading to changes in neurotransmitter levels . This interaction can result in various physiological effects, depending on the specific receptor and its role in the body.
Biochemical Pathways
Compounds that interact with dopamine receptors can affect various biochemical pathways related to neurotransmission . The downstream effects of these interactions can include changes in mood, cognition, and motor control.
Pharmacokinetics
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This can impact the bioavailability of the compound, affecting how much of the drug reaches its target and how long it remains active in the body.
Result of Action
Compounds that interact with dopamine receptors can have a range of effects at the molecular and cellular level, including changes in neurotransmitter levels and alterations in signal transduction pathways .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3/c1-14(2,10-17)19-7-5-18(6-8-19)11-3-4-12(15)13(16)9-11/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHWEZKFHOTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

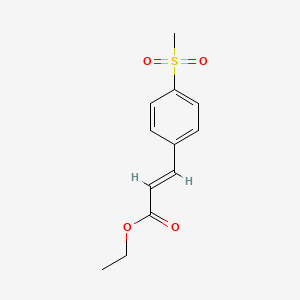
![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)
![3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845824.png)

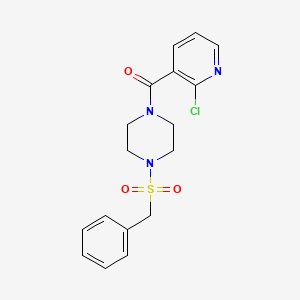


![2-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845831.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)
![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)
